[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Overview
Description
[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine: is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a nitrophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by basification with potassium hydroxide (KOH) to yield the desired oxadiazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) for reduction of the nitro group.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products:
Reduction of Nitro Group: The major product would be the corresponding amine derivative.
Substitution Reactions: Depending on the substituent introduced, various substituted oxadiazole derivatives can be formed.
Scientific Research Applications
Chemistry: In chemistry, [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It has been studied for its antibacterial, antifungal, and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of compounds, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and insecticides. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients for agricultural applications .
Mechanism of Action
The mechanism of action of [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .
Comparison with Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- 1,3,4-Thiadiazole Derivatives
Comparison: Compared to other oxadiazole derivatives, [3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the presence of both a nitrophenyl group and a methanamine group. This combination enhances its reactivity and potential biological activity. The nitrophenyl group provides additional sites for chemical modification, while the methanamine group can participate in various nucleophilic reactions, making it a versatile compound for further functionalization .
Properties
IUPAC Name |
[3-(3-nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c10-5-8-11-9(12-16-8)6-2-1-3-7(4-6)13(14)15/h1-4H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBFZLQIYKEFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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